N-(2-(2-(1H-咪唑-1-基)乙氧基)乙基)色满-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

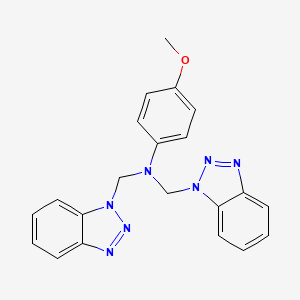

The compound N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as imidazo[1,2-a]pyridine-3-carboxamides, which are designed and synthesized for their antitubercular activity. These compounds are characterized by the presence of an imidazole ring, which is also found in the compound of interest. The papers focus on the design, synthesis, and biological activity of these compounds against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB) .

Synthesis Analysis

The synthesis of related compounds involves the creation of imidazo[1,2-a]pyridine-3-carboxamide derivatives with various amine moieties. The papers describe the design and synthesis of these compounds based on previously discovered structures such as WZY02 and IMB-1402. The synthesis process aims to produce compounds with potent antitubercular activity, and the papers report the successful creation of several derivatives with promising in vitro activity .

Molecular Structure Analysis

The molecular structure of the related compounds includes a core imidazo[1,2-a]pyridine ring, which is essential for the observed biological activity. The papers report on the importance of the substitution pattern on this core structure, with specific moieties such as phenylamino and piperazin-1-yl groups contributing to the compounds' efficacy. The presence of electron-donating groups on the benzene ring is also highlighted as a significant factor in the activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the abstracts provided. However, it can be inferred that the reactions likely involve the formation of amide bonds and the introduction of various substituents to the core imidazo[1,2-a]pyridine structure. The optimization of these reactions is crucial for achieving the desired biological activity and pharmacokinetic profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as solubility, stability, and pharmacokinetic profiles, are important for their potential as antitubercular agents. Compounds 15b and 15d from one of the papers are noted for their good safety and pharmacokinetic profiles, which suggest their potential as lead compounds for future drug discovery efforts. The safety indices of compounds 26g and 26h against MTB H37Rv are also reported, indicating their acceptable safety margins .

科学研究应用

缓蚀

咪唑衍生物,如 1-(2-乙基氨基)-2-甲基咪唑啉,已对其作为缓蚀剂的效率进行了评估。这些化合物的电化学行为表明在不同浓度下具有良好的缓蚀效率,这归因于活性位点和杂环的几何形状,促进了与金属表面的配位 (Cruz, Martinez, Genescà, & García-Ochoa, 2004)。

抗分枝杆菌活性

设计并合成了含有各种胺部分的 N-(2-苯氧基)乙基咪唑并[1,2-a]吡啶-3-甲酰胺作为新的抗结核剂。其中许多化合物对药敏结核分枝杆菌菌株 H37Rv 和两个 MDR-MTB 临床分离株表现出优异的体外活性 (Li 等,2020)。

降压作用

一系列 N-(联苯甲基)咪唑,如 2-丁基-1-[(2'-羧基联苯-4-基)甲基]-4-氯-5-(羟甲基)咪唑,在口服后表现出有效的降压作用。联苯 2'-位上的酸性基团对其对 AII 受体的强亲和力和良好的口服降压效力至关重要 (Carini 等,1991)。

催化应用

咪唑-2-亚烷基,一类 N-杂环卡宾 (NHC),已被确认为涉及多种酯和醇的酯交换反应中的有效催化剂。这些 NHC 催化剂在低催化剂负载量和室温下促进醇与烯醇乙酸酯的酰化反应,突出了它们作为有机合成中多功能亲核催化剂的潜力 (Grasa, Gueveli, Singh, & Nolan, 2003)。

聚酰胺合成与表征

源自咪唑二羧酸和脂肪族二胺的聚酰胺表现出良好的热稳定性、在多种溶剂中的溶解性以及分子内氢键的证据。这些材料以固有粘度和无定形性质为特征,证明了咪唑衍生物在聚合物科学中的实用性 (Bouck & Rasmussen, 1993)。

作用机制

Mode of Action

It’s suggested that this compound may interact with its targets and induce changes, possibly through a mechanism similar to other imidazole derivatives .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility, which can impact their bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .

未来方向

属性

IUPAC Name |

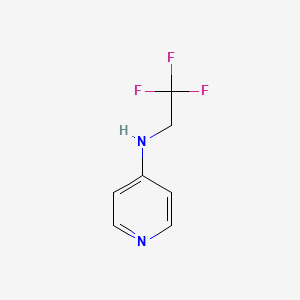

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c21-17(16-6-5-14-3-1-2-4-15(14)23-16)19-8-11-22-12-10-20-9-7-18-13-20/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFBJENMIKGFRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)NCCOCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2504893.png)

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504905.png)

![(4Z)-3-methyl-4-{[(4-methylphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2504906.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2504908.png)

![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)